3-(2-Fluorophenyl)-4H-1,2,4-triazole
Description
Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. wikipedia.org This scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. qu.edu.sa Compounds incorporating the 1,2,4-triazole nucleus have demonstrated a broad range of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties. chemmethod.comzsmu.edu.ua The versatility of the 1,2,4-triazole ring is attributed to its aromatic nature, metabolic stability, and its ability to engage in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov
The 1,2,4-triazole moiety is a key structural component in several clinically successful drugs. For instance, fluconazole (B54011) and itraconazole are widely used antifungal agents, while alprazolam is an anxiolytic drug, and ribavirin is an antiviral medication. frontiersin.org The presence of the triazole ring in these drugs highlights its importance as a "privileged scaffold" in drug design and discovery. nih.govnih.gov Researchers continue to explore novel synthetic methodologies to access new 1,2,4-triazole derivatives, aiming to expand the chemical space and discover new therapeutic agents for various diseases. nih.govresearchgate.net The development of efficient synthesis strategies, including microwave-assisted and multicomponent reactions, has further accelerated research in this area. qu.edu.sa
Table 1: Examples of Biological Activities of 1,2,4-Triazole Derivatives
| Biological Activity | References |
|---|---|
| Anticancer | qu.edu.sanih.gov |
| Anti-inflammatory | qu.edu.sa |
| Antimicrobial | qu.edu.samdpi.com |
| Antioxidant | qu.edu.sa |
| Antiviral | qu.edu.sa |
The Unique Role of Fluorine Substitution in Aryl Triazole Systems for Enhanced Molecular Attributes
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. frontiersin.org Fluorine, being the most electronegative element, imparts unique characteristics to a molecule when it replaces a hydrogen atom or a hydroxyl group. frontiersin.org In the context of aryl triazole systems, the strategic placement of a fluorine atom on the phenyl ring can lead to significant improvements in molecular attributes.
One of the key benefits of fluorination is the enhancement of metabolic stability. frontiersin.orgmdpi.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. frontiersin.org This increased stability can lead to a longer biological half-life of the drug. frontiersin.org Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic hydroxylation on an aromatic ring. mdpi.com
Fluorine substitution also influences the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comrsc.org The introduction of a fluorine atom can increase lipophilicity, potentially enhancing the molecule's ability to cross cell membranes. mdpi.com Additionally, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can influence drug-receptor interactions and bioavailability. The C-F bond's high dipole moment can also lead to favorable dipole-dipole and charge-dipole interactions with biological targets. frontiersin.org The incorporation of fluorine into triazole derivatives has been shown to enhance their pharmacological activity, making them more potent drug candidates compared to their non-fluorinated counterparts. researchgate.net
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorination | References |
|---|---|---|
| Metabolic Stability | Increased due to strong C-F bond | frontiersin.orgmdpi.com |
| Lipophilicity | Generally increased, affecting ADME | mdpi.comrsc.org |
| Acidity/Basicity (pKa) | Altered due to electron-withdrawing nature | frontiersin.org |
| Binding Affinity | Can be enhanced through new interactions | frontiersin.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBZSRUEXQMPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 2 Fluorophenyl 4h 1,2,4 Triazole and Its Analogs
Established Multi-Step Synthesis Protocols for 4H-1,2,4-Triazole Derivatives
Traditional methods for synthesizing 3-aryl-4H-1,2,4-triazoles often rely on multi-step sequences involving the construction of the triazole ring from acyclic precursors. These established protocols provide reliable access to a variety of derivatives.
Condensation and Cyclization Reactions with Fluorophenyl Precursors
A common and effective strategy for the synthesis of 3-(2-fluorophenyl)-4H-1,2,4-triazole derivatives involves the use of 2-fluorobenzoic acid as a starting material. This multi-step process typically begins with the conversion of the carboxylic acid to its corresponding hydrazide, which then undergoes reaction with an isothiocyanate, followed by cyclization.
A representative synthesis starts with the reaction of 2-fluorobenzoic acid with hydrazine (B178648) hydrate (B1144303) to form 2-fluorobenzohydrazide. This intermediate is then treated with an isothiocyanate, such as phenyl isothiocyanate, to yield an N'-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide. This acylthiosemicarbazide derivative serves as the key precursor for the triazole ring. The final step is an intramolecular cyclization, which can be induced under basic conditions, typically by heating with an aqueous solution of sodium hydroxide (B78521). This process results in the formation of the 4H-1,2,4-triazole-3-thiol ring system.
Below is a table summarizing the reaction yields for the synthesis of a this compound analog.
| Step | Reactants | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Fluorobenzoic acid, Hydrazine hydrate | 2-Fluorobenzohydrazide | - |
| 2 | 2-Fluorobenzohydrazide, Phenyl isothiocyanate | N'-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide | - |
| 3 | N'-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide, NaOH | 4-Phenyl-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 85 |
Utilization of 4-Amino-1,2,4-triazole (B31798) as a Core Synthon
Another established route utilizes 4-amino-1,2,4-triazole as a versatile starting material. This approach allows for the introduction of the desired aryl group at a later stage of the synthesis. The synthesis often begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt. This salt is then cyclized with hydrazine hydrate to yield a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. dergipark.org.tr
For the synthesis of analogs of this compound, one would start with the corresponding 2-fluorobenzoic acid hydrazide. The resulting 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can then undergo further modifications. For example, condensation of the 4-amino group with various aldehydes can introduce a wide range of substituents, leading to a library of Schiff base derivatives. tandfonline.commdpi.com This method is particularly useful for creating diverse analogs for structure-activity relationship studies.
The general synthetic pathway is outlined below:
Formation of Potassium Dithiocarbazinate: Reaction of a benzoic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide.
Cyclization: Treatment of the dithiocarbazinate salt with hydrazine hydrate to form the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. dergipark.org.tr
Condensation: Reaction of the 4-amino group with an appropriate aldehyde to form the final Schiff base product.
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of fluorinated 1,2,4-triazoles. These novel approaches often offer advantages in terms of atom economy, milder reaction conditions, and improved regioselectivity.
Metal-Free Synthesis Routes for Fluorinated 1,2,4-Triazoles
The development of metal-free synthetic methods is a significant goal in green chemistry. For fluorinated 1,2,4-triazoles, multi-component reactions have emerged as a powerful tool. nih.gov One such approach involves the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate. nih.gov While this specific example leads to trifluoromethyl-substituted triazoles, the underlying principle of a multi-component, metal-free approach is applicable to the synthesis of other fluorinated analogs. These reactions are often characterized by their operational simplicity, broad substrate scope, and high efficiency. frontiersin.org
Another metal-free strategy involves the oxidative cyclization of trifluoroacetimidohydrazides, using a common solvent like DMF as the carbon source. isres.org These methods avoid the use of potentially toxic and expensive metal catalysts, making them attractive for large-scale synthesis.
Copper-Catalyzed Cycloaddition and Arylation Techniques
Copper-catalyzed reactions have become a cornerstone for the synthesis of N-heterocycles, including 1,2,4-triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles, and related copper-catalyzed methodologies are employed for 1,2,4-triazole (B32235) synthesis. beilstein-journals.orgnih.gov
For the synthesis of 3-aryl-1,2,4-triazoles, copper catalysts can promote the [3+2] cycloaddition of various precursors. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the general applicability of copper-catalyzed cycloadditions to form substituted triazoles is well-established. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups.
C-H Arylation for Regioselective Functionalization of 1,2,4-Triazoles
Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds. nih.gov This strategy avoids the pre-functionalization of the triazole ring, which is often required in traditional cross-coupling reactions. Palladium and copper catalysts are commonly employed to facilitate the direct coupling of a C-H bond on the triazole ring with an aryl halide. nih.gov
One-Pot Synthesis Methods for 1,2,4-Triazole-5-thione Derivatives
One-pot synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased environmental impact. For the synthesis of 1,2,4-triazole-5-thione derivatives, a novel one-pot, two-step method has been developed that is superior to traditional multi-step approaches. mdpi.comnih.gov This strategy involves the initial formation of acyl/aroyl substituted thiosemicarbazides by the addition of alkyl/aryl isothiocyanates to substituted hydrazides in an ethanol (B145695) medium. mdpi.com Subsequently, without the need for isolation of the intermediate, the reaction mixture is refluxed in a sodium hydroxide solution, leading to the cyclization and formation of the desired 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. mdpi.comnih.gov This entire process can be completed within approximately six hours, offering high yields and reduced solvent usage. nih.gov
A similar principle is applied in the synthesis of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The process begins with the reaction of 3-fluorobenzoic acid hydrazide with carbon disulfide in a basic potassium medium to yield a potassium salt of 3-fluorophenyldithiocarbazinic acid. researchgate.net This intermediate is then reacted with hydrazine hydrate to afford the final aminotriazole product in high yield (80%). researchgate.net
Table 1: Comparison of Synthetic Methods for 1,2,4-Triazole-5-thione Derivatives
| Method | Key Steps | Advantages |
| One-Pot, Two-Step Synthesis | 1. Addition of isothiocyanate to hydrazide in ethanol. 2. In-situ cyclization with NaOH. | High efficiency, reduced reaction time and solvent usage. mdpi.comnih.gov |
| Multi-Step Synthesis | 1. Synthesis and isolation of dithiocarbazinic acid salt. 2. Reaction with hydrazine hydrate. | High yield for specific products like aminotriazoles. researchgate.net |
Synthesis of this compound with Specific Functional Groups
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Advanced synthetic strategies enable the incorporation of diverse functionalities, such as amino acid fragments, Schiff bases, and other heterocyclic nuclei, leading to compounds with potentially enhanced therapeutic efficacy.
The conjugation of amino acids to heterocyclic scaffolds is a well-established strategy in medicinal chemistry to improve biological activity and pharmacokinetic profiles. A series of 1,2,4-triazole derivatives containing amino acid fragments have been synthesized, demonstrating the feasibility of this approach. frontiersin.org Although not specific to the 3-(2-fluorophenyl) core, the general four-step synthetic route provides a valuable template. This process typically involves carbonyl epoxidation of a starting acetophenone, followed by substitution, reduction, and finally, an amidation reaction with the desired amino acid. frontiersin.org This methodology allows for the creation of a library of triazole-amino acid conjugates.
Another approach involves the synthesis of 1,2,3-triazole-amino acid conjugates via a multistep pathway that includes a click reaction. mdpi.com This highlights the versatility of cycloaddition reactions in forming stable linkages between triazole precursors and amino acid moieties.
Schiff bases derived from 1,2,4-triazoles are a significant class of compounds with a broad spectrum of biological activities. The synthesis of Schiff base derivatives of fluorophenyl triazoles is generally achieved through the condensation reaction of an amino-triazole with a variety of substituted aldehydes. researchgate.netrsc.orgrsc.orgmdpi.comnih.govnih.govnih.gov
Specifically, new Schiff bases have been synthesized from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net In this procedure, the aminotriazole is dissolved in anhydrous ethanol and heated to achieve a clear solution. A molar equivalent of the appropriate aromatic aldehyde is then added, leading to the precipitation of the Schiff base product upon cooling. researchgate.net The yields for these reactions are typically high, ranging from 53-95%. researchgate.net The structures of these novel compounds are confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, with characteristic signals for the imine (=CH) proton appearing in the range of 9.49–10.07 ppm. researchgate.net
Table 2: Examples of Synthesized Schiff Bases from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
| Aldehyde Reactant | Resulting Schiff Base Moiety | Yield (%) | Reference |
| Various Benzaldehydes | Substituted benzylideneamino | 53-95 | researchgate.net |
This synthetic route provides a straightforward and efficient method for generating a diverse library of Schiff base derivatives from a common fluorophenyl triazole precursor.
The creation of hybrid molecules by combining two or more pharmacologically active scaffolds is a modern strategy in drug discovery. While the direct synthesis of a hybrid containing both this compound and a 6-fluorochroman (B116937) nucleus is not explicitly detailed in the available literature, established methods for the synthesis of triazole-chroman/chromone (B188151) hybrids can be adapted for this purpose.
A prominent method for linking heterocyclic moieties is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". This reaction would involve the preparation of a 6-fluorochroman derivative bearing either an azide (B81097) or a terminal alkyne functionality, and a correspondingly functionalized this compound. The subsequent cycloaddition would yield the desired hybrid molecule with a stable triazole linker. This approach has been successfully used to synthesize various chromone/1,2,3-triazole molecular hybrids. researchgate.netnih.gov
An alternative multi-step synthesis could commence from a substituted salicylaldehyde, specifically 5-fluorosalicylaldehyde, and diethylmalonate to construct the chromone ring. The resulting chromone-3-carboxylate can be converted to a hydrazide, which then serves as a precursor for the 1,2,4-triazole ring. Subsequent reactions can be employed to introduce the 2-fluorophenyl group at the desired position. This method allows for the systematic construction of the hybrid compound, offering control over the substitution pattern of both the chroman and triazole rings.
Table 3: Potential Strategies for the Synthesis of 6-Fluorochroman-Triazole Hybrids
| Strategy | Description | Key Intermediates |
| Click Chemistry (CuAAC) | 1,3-dipolar cycloaddition between an azide and an alkyne. | 6-fluoro-azido/alkynyl-chroman and alkynyl/azido-(2-fluorophenyl)triazole. |
| Multi-step Synthesis | Stepwise construction of the chroman and triazole rings from acyclic precursors. | 5-fluorosalicylaldehyde, diethylmalonate, hydrazine hydrate. |
These advanced synthetic strategies provide versatile and efficient pathways for the preparation of this compound and its complex derivatives, paving the way for the discovery of new therapeutic agents.
Spectroscopic Characterization and Elucidation of Molecular Structures of 3 2 Fluorophenyl 4h 1,2,4 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Fluorophenyl)-4H-1,2,4-triazole derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In ¹H-NMR spectra of 1,2,4-triazole (B32235) derivatives, the proton attached to the nitrogen atom (N-H) of the triazole ring typically appears as a broad singlet in the downfield region, often around δ 11.06 ppm when measured in DMSO-d6. The protons of the phenyl group exhibit multiplets in the aromatic region (approximately δ 7.0 to 8.0 ppm), with their specific chemical shifts and coupling constants being influenced by the substituents on the ring. For instance, fluorophenyl protons can show coupling constants in the range of 8–9 Hz.
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring in derivatives have been observed at specific chemical shifts, for example, at δ 157.1 (C-3) and 160.9 (C-5) in certain substituted triazoles. urfu.ru Aromatic carbons of the phenyl ring typically resonate between δ 115 and 165 ppm. nih.govrsc.org The specific chemical shifts are sensitive to the electronic environment, which is influenced by substituents on both the triazole and phenyl rings. Theoretical calculations are sometimes employed to predict and confirm the chemical shifts of carbon atoms, aiding in the assignment of complex spectra. ufv.br
Table 1: Representative NMR Data for 1,2,4-Triazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ ppm) Range |
|---|---|---|
| ¹H | N-H (Triazole) | ~11.0 - 14.5 |
| ¹H | Ar-H (Phenyl) | ~7.0 - 8.5 |
| ¹³C | C (Triazole) | ~150 - 165 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives. This technique provides essential information for confirming the molecular formula and understanding the structural components of the molecule. nih.gov
The mass spectrum of a 1,2,4-triazole derivative will typically show a molecular ion peak (M+) that corresponds to the molecular weight of the compound. The fragmentation of these molecules often involves the cleavage of the bonds within the triazole ring and the substituent groups. researchgate.net For example, in the mass spectrometric analysis of a related compound, sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate, the fragmentation was initiated by the dissociation of a water molecule from the carboxyl group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further fragmentation involved the cleavage of the bond between the sulfur atom and the acetic residue or the bond between the sulfur and the carbon of the triazole ring. zsmu.edu.ua The fragmentation pathways can provide valuable insights into the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
Key characteristic absorption bands observed in the IR spectra of 1,2,4-triazole derivatives include:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. ufv.brijrpc.com
C-H Aromatic Stretching: Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. researchgate.net
C=N Stretching: The stretching vibration of the C=N bonds within the triazole ring is usually observed in the region of 1590-1650 cm⁻¹. nih.gov
N=N Stretching: A peak corresponding to the -N=N- stretching can be seen around 1543 cm⁻¹. researchgate.net
C-F Stretching: The presence of a fluorophenyl group is indicated by a C-F stretching band, which is typically found around 1100 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for 1,2,4-Triazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N | Stretching | 1590 - 1650 |
| N=N | Stretching | ~1543 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound and its derivatives with a high degree of accuracy. This allows for the unambiguous determination of the elemental composition and molecular formula of the compound.
For example, in the characterization of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, HRMS was used to confirm the calculated molecular formulas. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the calculated value, with a very small mass error confirming the proposed structure. nih.govmdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structural Analysis
Crystal structure analyses of related 1,2,4-triazole compounds have revealed important structural features, such as the planarity of the triazole ring and the dihedral angles between the triazole and any attached phenyl rings. mdpi.com For instance, in the crystal structure of 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, intermolecular N—H···S and weak C—H···N hydrogen bonding were observed, which play a significant role in stabilizing the crystal structure. nih.gov These detailed structural insights are invaluable for understanding intermolecular interactions and the solid-state packing of these molecules.
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to confirm the stoichiometry of the synthesized this compound derivatives. nih.gov This method serves as a crucial final check for the purity and empirical formula of a newly synthesized compound. For many synthesized 1,2,4-triazole derivatives, the found elemental composition values closely match the calculated values, providing strong evidence for the proposed structures. urfu.ru
Computational and Theoretical Investigations of 3 2 Fluorophenyl 4h 1,2,4 Triazole Electronic and Molecular Properties
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 3-(2-Fluorophenyl)-4H-1,2,4-triazole, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-311G(d,p), are employed to determine various ground state properties.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In various substituted triazole derivatives, the charge density of the HOMO is often located on the triazole ring and parts of the phenyl ring, while the LUMO's density may be distributed differently depending on the substituents. DFT calculations for compounds structurally similar to this compound have determined these energy values, providing insight into their electronic behavior.
Table 1: Representative Frontier Molecular Orbital Energies of Triazole Derivatives Calculated by DFT Note: The following data is for structurally related compounds and serves as an example of typical values.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| N-phenylpropanamide triazole derivative (7a) | -7.128 | -1.491 | 5.637 | M06/6-311G(d,p) |
| N-(2-chlorophenyl) propanamide triazole derivative (7b) | -6.973 | -1.358 | 5.615 | M06/6-311G(d,p) |
| N-(4-nitrophenyl) propanamide triazole derivative (7c) | -7.144 | -2.526 | 4.618 | M06/6-311G(d,p) |
| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} derivative | -6.15 | -1.54 | 4.61 | B3LYP/6-311G(d,p) |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions.
For triazole derivatives, MEP maps typically show the most negative potential (red) localized around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The fluorine atom on the phenyl ring also contributes to a region of negative potential. These electronegative sites are the primary centers for interactions like hydrogen bonding. The hydrogen atoms, particularly the one on the triazole ring (N-H), exhibit positive potential (blue), making them potential hydrogen bond donors.
Molecular Docking Studies of Triazole Derivatives with Biological Targets (Non-Clinical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used to understand the molecular basis of drug-target interactions and to screen for potential inhibitors. For 1,2,4-triazole (B32235) derivatives, docking studies have been performed against several key enzymes to elucidate their binding affinities and interaction modes.
14α-Demethylase (CYP51): Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is a major target for azole antifungal agents. Docking studies consistently show that the key interaction for triazole-based inhibitors is the coordination of the N4 atom of the 1,2,4-triazole ring with the heme iron atom at the center of the porphyrin ring in the enzyme's active site. Additional stability is conferred by hydrogen bonding, pi-stacking, and hydrophobic interactions with surrounding amino acid residues.
Thymidine Phosphorylase (TP): Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is overexpressed in many solid tumors, where it is associated with tumor angiogenesis. Molecular docking studies of 1,2,4-triazole derivatives have identified potential inhibitory mechanisms. The binding interactions often involve hydrogen bonds and π-π stacking with key amino acid residues within the active site, which stabilizes the ligand-enzyme complex and inhibits the enzyme's function.
Aromatase (CYP19A1): Aromatase, another cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. Similar to CYP51, the primary binding mode for non-steroidal aromatase inhibitors containing a triazole ring is the coordination between a nitrogen atom (typically N4) of the triazole and the heme iron atom. Docking studies also reveal important hydrophobic interactions with residues such as Leu477, Trp224, and Val373, as well as π-cation interactions with residues like Arg115.
Cyclooxygenase (COX) Enzymes: Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key enzymes in the prostaglandin (B15479496) biosynthesis pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Docking studies of triazole derivatives into the active sites of COX-1 and COX-2 have been performed to evaluate their potential as anti-inflammatory agents. These studies help predict binding affinity and selectivity, with interactions often involving hydrogen bonds with key residues like Arg120 and Tyr355 in the active site channel.
Aurora-A Kinase: Aurora-A kinase is a serine/threonine kinase that plays a crucial role in cell mitosis. Its overexpression is linked to various cancers, making it an attractive target for anticancer drug development. Molecular docking simulations of triazole derivatives have shown that they can fit into the ATP-binding pocket of Aurora-A kinase. Key interactions often include the formation of hydrogen bonds with the backbone of amino acid residues in the hinge region, such as Lys162, which is critical for inhibitory activity.
Table 2: Representative Molecular Docking Results for Triazole Derivatives with Biological Targets Note: Binding energies (e.g., ΔG in kcal/mol or Docking Score) are used to estimate the binding affinity; more negative values typically indicate stronger binding.
| Enzyme Target | Triazole Derivative Class | Binding Affinity (Score or Energy) | Key Interacting Residues/Features |
|---|---|---|---|
| Aromatase | 1,2,4-Triazole derivatives | -7.5 to -9.5 kcal/mol | Heme iron coordination, Arg115, Leu477, Trp224 |
| 14α-Demethylase (CYP51) | 1,2,4-Triazole-oxadiazole derivatives | -8.9 to -10.1 kcal/mol | Heme iron coordination, Tyr132, Phe228 |
| COX-2 | Diflunisal 1,2,4-triazole derivatives | -9.60 to -10.57 kcal/mol (ΔG) | Arg120, Tyr355, Ser530 |
| Aurora-A Kinase | Pyrazole-triazole derivatives | -7.2 to -8.5 kcal/mol | Lys162, Glu211, Asp274 |
| Thymidine Phosphorylase | Bis-1,2,4-triazole derivatives | -7.1 to -8.3 kcal/mol | Ser217, Lys221, Arg236 |
Prediction of Molecular Recognition and Ligand-Receptor Interactions
Computational methods, particularly molecular docking, are instrumental in predicting how this compound interacts with biological receptors at the atomic level. researchgate.net This predictive power is foundational in drug discovery and design, allowing for the virtual screening of compounds against specific protein targets. The process involves placing the optimized 3D structure of the triazole derivative into the binding site of a target protein to calculate the most probable binding conformation and affinity.
The interactions governing molecular recognition for 1,2,4-triazole derivatives are multifaceted. The triazole ring itself is a key pharmacophore, capable of forming hydrogen bonds and possessing a significant dipole moment that facilitates electrostatic interactions. nih.gov For this compound, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group at the 4-position can serve as a hydrogen bond donor. The 2-fluorophenyl substituent introduces further possibilities for interaction; the aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a receptor's active site. nih.gov Furthermore, the electronegative fluorine atom can participate in halogen bonds or other specific electrostatic interactions, potentially enhancing binding affinity and selectivity. nih.gov
Docking analyses of similar 1,2,4-triazole compounds have shown that these varied interactions collectively stabilize the ligand-receptor complex. researchgate.netnih.gov The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates.
Table 1: Predicted Interaction Profile for this compound
| Molecular Moiety | Potential Interaction Type | Typical Interacting Receptor Residue | Significance |
|---|---|---|---|
| 4H-1,2,4-Triazole Ring (N atoms) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine | Directional interaction crucial for binding specificity. |
| 4H-1,2,4-Triazole Ring (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones | Anchors the ligand within the binding pocket. |
| 2-Fluorophenyl Ring | Hydrophobic & π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine | Contributes to binding affinity through non-polar contacts. |
| Fluorine Atom | Halogen Bond / Electrostatic | Carbonyl oxygen, Electron-rich groups | Enhances binding selectivity and affinity. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the compound and the stability of its interactions with the receptor.
For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to assess the stability of the docked pose. Key parameters are analyzed from the simulation trajectory. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to determine if the system reaches a stable equilibrium. A low and stable RMSD value for the ligand indicates that it remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. Furthermore, the persistence of specific interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for stable binding. researchgate.net
Tautomeric Equilibrium and Interconversion Studies of 1,2,4-Triazole Systems
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For asymmetrically substituted 1,2,4-triazoles, different tautomeric forms can exist. The parent 1,2,4-triazole exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. Theoretical and physical studies have indicated that for the unsubstituted ring, the 1H tautomer is generally more stable. ijsr.net
In the case of this compound, the substituent at the C3 position means the primary equilibrium is between the 1H- and 4H- tautomers. The position of the mobile proton (on N1 or N4) can significantly affect the molecule's electronic properties, dipole moment, and hydrogen bonding capacity. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies and stabilities of these tautomers. researchgate.net These calculations can determine the most stable tautomer in the gas phase and also in various solvents, providing a comprehensive understanding of the tautomeric landscape that governs the molecule's behavior in different environments. researchgate.net The relative stability can influence which form is predominant when interacting with a biological target. researchgate.net
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of this compound. nih.govacs.org These calculations provide a set of molecular descriptors that quantify the molecule's reactivity.
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
From these frontier orbital energies, several global reactivity descriptors can be derived:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Global Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic nature. nih.gov
These descriptors provide a quantitative basis for understanding the molecule's reactivity in chemical reactions and its potential for forming covalent or non-covalent interactions. researchgate.net
Table 2: Representative Quantum Chemical Descriptors for a Triazole System
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 | Chemical stability and reactivity |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.75 to 4.75 | Electron-attracting tendency |
| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.25 to 3.25 | Resistance to charge transfer |
| Global Softness | S | 1/(2η) | 0.15 to 0.22 | Polarizability |
| Electrophilicity Index | ω | χ²/(2η) | 2.0 to 3.5 | Propensity to act as an electrophile |
Note: Values are illustrative and depend on the specific molecule and level of theory used.
Solvent Effects on Molecular Properties and Energetics
The properties of this compound can be significantly influenced by its environment. Computational studies often employ solvation models to mimic the effects of a solvent on molecular structure and energetics. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit solvation methods. tandfonline.comresearchgate.net
These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of molecular properties in solution, which are often more relevant to experimental conditions than gas-phase calculations. Solvation can affect the tautomeric equilibrium, as polar solvents may preferentially stabilize a more polar tautomer. tandfonline.com It also influences geometric parameters, dipole moments, and the energies of frontier molecular orbitals, thereby altering the molecule's reactivity profile. researchgate.net Analyzing solvent effects is crucial for accurately predicting a molecule's behavior in biological systems or chemical reactions.
Advanced In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation
To understand how structural modifications to the this compound scaffold would impact its biological activity, advanced in silico techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. nih.govfrontiersin.org Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for elucidating SAR. researchgate.netnih.gov
These studies involve aligning a series of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net A statistical model is then generated to correlate the variations in these fields with the observed biological activity. The results are often visualized as 3D contour maps, which highlight regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance, a map might show that increased steric bulk near the fluorophenyl ring decreases activity, while a region of positive electrostatic potential near the triazole ring enhances it. nih.gov Such models provide invaluable guidance for the rational design of new, more potent analogues of this compound by predicting the activity of yet-to-be-synthesized compounds. researchgate.net
Mechanistic Investigations of Biological Activities of 3 2 Fluorophenyl 4h 1,2,4 Triazole Derivatives Excluding Clinical Human Data
Biochemical Pathway Modulation by Triazole Derivatives
The biological activity of 3-(2-Fluorophenyl)-4H-1,2,4-triazole derivatives is largely attributed to their ability to modulate critical biochemical pathways, primarily through the inhibition of key enzymes.
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis via 14α-Demethylase (CYP51) as a Target
A primary and well-documented mechanism of action for many 1,2,4-triazole (B32235) derivatives is their potent antifungal activity, which stems from the disruption of the ergosterol biosynthesis pathway in fungi. nih.govnih.gov This pathway is crucial for fungal cell membrane integrity and function. The key enzyme in this pathway, lanosterol (B1674476) 14α-demethylase (CYP51), is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol. nih.govsci-hub.se
Derivatives of this compound act as inhibitors of CYP51. sci-hub.se The mechanism of inhibition involves the nitrogen atom (at position 4) of the triazole ring coordinating with the heme iron atom in the active site of the CYP51 enzyme. sci-hub.se This interaction blocks the normal binding of the natural substrate, lanosterol, thereby halting the ergosterol production. The consequence of this inhibition is a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterols, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. frontiersin.org The halogenated phenyl group, in this case, the 2-fluorophenyl moiety, is thought to interact with a hydrophobic binding cleft within the active site of CYP51, further stabilizing the enzyme-inhibitor complex. sci-hub.se
A variety of derivatives based on this scaffold have been synthesized and tested for their antifungal properties. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols demonstrated significant in vitro activity against a range of human pathogenic fungi, with some compounds showing efficacy comparable to or greater than existing antifungal agents like fluconazole (B54011) and voriconazole. capes.gov.br
Interaction with Other Key Enzymes and Proteins
Beyond their well-established role as CYP51 inhibitors, 1,2,4-triazole derivatives have been investigated for their interactions with a diverse range of other enzymes and proteins. While specific studies focusing solely on this compound are limited in this broader context, research on the wider class of 1,2,4-triazoles provides insights into their potential for broader biological activity.
For example, certain 1,2,4-triazole derivatives have been identified as inhibitors of PIM kinases (PIM-1/3), which are implicated in cell proliferation and survival, suggesting potential applications in oncology. nih.gov Other derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and p38α mitogen-activated protein kinase (MAPK), both of which are key targets in cancer therapy. nih.gov Furthermore, some triazole-containing compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) and human methionine aminopeptidase-2, indicating a wide scope of potential enzymatic interactions. nih.gov The diverse biological activities reported for 1,2,4-triazole derivatives, including anticancer, anticonvulsant, and anti-inflammatory effects, suggest that these compounds can interact with a variety of biological receptors and enzymes through mechanisms such as hydrogen bonding and dipole interactions, owing to the inherent properties of the triazole ring. nih.govchemmethod.com
Cellular and Molecular Interaction Mechanisms (in vitro, non-clinical)
At the cellular level, derivatives of this compound exhibit a range of interaction mechanisms that contribute to their biological effects.
Antioxidant Mechanisms and Radical Scavenging Activities
A number of 1,2,4-triazole derivatives have been shown to possess antioxidant properties. chemmethod.comresearchgate.netzsmu.edu.ua The mechanism behind this activity is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. ekb.eg The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net
Studies on various substituted 1,2,4-triazoles have demonstrated that the nature and position of substituents on the phenyl ring and the triazole core can significantly influence their antioxidant potential. For instance, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance radical scavenging activity. ekb.egisres.org One study found that a 1,2,4-triazole derivative, compound 9b, exhibited a notable DPPH radical scavenging rate of 49.4% at a concentration of 10µM. ekb.eg Another investigation reported that compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) showed significant ABTS and DPPH radical scavenging activity with IC50 values of 4.59±4.19 µg/mL and 7.12±2.32 µg/mL, respectively. researchgate.net
| Compound | Assay | Activity Metric | Result |
|---|---|---|---|
| Compound 9b | DPPH Radical Scavenging | % Scavenging at 10µM | 49.4% |
| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | ABTS Radical Scavenging | IC50 | 4.59 ± 4.19 µg/mL |
| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | DPPH Radical Scavenging | IC50 | 7.12 ± 2.32 µg/mL |
Selective Interactions with Pathogen-Specific Targets (e.g., in antimicrobial contexts)
The primary pathogen-specific target for antifungal 1,2,4-triazoles is CYP51, as detailed in section 5.1.1. The selectivity of these compounds for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility. This selectivity arises from differences in the active site architecture between fungal and human CYP51. cardiff.ac.uk
In addition to their antifungal properties, 1,2,4-triazole derivatives have been explored for their antibacterial activities. sci-hub.se While the precise molecular targets in bacteria are often less clearly defined than in fungi, these compounds are known to exhibit activity against both Gram-positive and Gram-negative bacteria. sci-hub.senih.gov The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores, such as fluoroquinolones, has been shown to yield compounds with enhanced efficacy, even against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.senih.gov The antibacterial mechanism is likely multifaceted and may involve the inhibition of various bacterial enzymes or disruption of other essential cellular processes. However, a single, universally accepted pathogen-specific target for this class of compounds in bacteria has not been as clearly elucidated as CYP51 in fungi.
Influence of the Fluorine Atom on Biological Efficacy and Selectivity at a Molecular Level
The incorporation of a fluorine atom into the structure of pharmacologically active molecules is a common strategy in medicinal chemistry to enhance their biological properties. nih.govfrontiersin.org In the case of this compound, the fluorine atom on the phenyl ring plays a significant role in modulating its efficacy and selectivity. nih.govfrontiersin.org
At a molecular level, the high electronegativity and small size of the fluorine atom can lead to several advantageous effects: benthamscience.com
Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the active site of target enzymes, such as CYP51. frontiersin.orgbenthamscience.com This can lead to a stronger and more stable drug-receptor complex, thereby increasing the inhibitory potency of the compound.
Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes, including the fungal cell wall and membrane, to reach its intracellular target. benthamscience.com
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. By blocking sites of oxidative metabolism, the fluorine atom can increase the metabolic stability of the compound, leading to a longer biological half-life and improved pharmacokinetic profile. nih.gov
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target. frontiersin.org
The substitution of fluorine on the phenyl ring of triazole derivatives has been shown to be beneficial for their biological activities, including antifungal and anticancer effects. nih.gov This strategic placement of fluorine is a key element in the design of potent and selective therapeutic agents based on the 1,2,4-triazole scaffold.
Advanced Applications of 3 2 Fluorophenyl 4h 1,2,4 Triazole Derivatives in Materials Science and Agrochemicals
Applications in Functional Materials
Derivatives of 3-(2-Fluorophenyl)-4H-1,2,4-triazole are integral to the advancement of functional materials, owing to the unique electronic characteristics and structural versatility of the 1,2,4-triazole (B32235) ring. This heterocyclic system is noted for its high nitrogen content and electron-deficient nature, which imparts valuable electron-transport and hole-blocking capabilities. researchgate.net These properties, combined with high thermal and chemical stability, make these derivatives prime candidates for a range of applications in materials science, from optoelectronics to energy solutions. mdpi.com
Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Related Devices
The highly electron-deficient nature of the 1,2,4-triazole ring provides derivatives of this compound with excellent electron-transport and hole-blocking properties, which are crucial for enhancing the efficiency and performance of Organic Light-Emitting Diodes (OLEDs). researchgate.net These compounds are investigated for their potential as host materials for phosphorescent emitters or as electron-transporting layers within the OLED architecture. mdpi.com
The synthesis of novel luminophores based on 4-alkyl-4H-1,2,4-triazole cores has demonstrated that these derivatives can exhibit high luminescent properties and a large quantum yield of emitted photons. mdpi.com For instance, research into highly conjugated 4H-1,2,4-triazole derivatives has shown their potential as efficient emitters. The photophysical properties of these materials are critical for their application in OLEDs, with studies focusing on maximizing their fluorescence quantum yields.
Hybrid molecules incorporating both triazole and pyridine (B92270) moieties have been developed as effective electron-transport materials for green phosphorescent OLEDs. researchgate.net Similarly, thermally activated delayed fluorescence (TADF) emitters have been created using 3,4,5-triphenyl-4H-1,2,4-triazole as an electron acceptor, which exhibited sky-blue emission. rgnpublications.com The strategic design of these molecules, often featuring a donor-acceptor structure, allows for the tuning of their optoelectronic properties to achieve desired emission colors and efficiencies.
| Derivative Class | Specific Role in Device | Key Property | Observed Outcome |
|---|---|---|---|
| 4-alkyl-4H-1,2,4-triazole core luminophores | Emitter Material | High Luminescence and Quantum Yield | Efficient light emission suitable for OLED displays. mdpi.com |
| Triazole and Pyridine Hybrids | Electron-Transport Material | High Electron Mobility | Enhanced efficiency in green phosphorescent OLEDs. researchgate.net |
| 3,4,5-triphenyl-4H-1,2,4-triazole-based TADF Emitters | Emitter Material (TADF) | Thermally Activated Delayed Fluorescence | Achieved sky-blue emission for OLED applications. rgnpublications.com |
Liquid Crystalline and Optical Waveguide Properties
The incorporation of the 1,2,4-triazole moiety into molecular structures has led to the development of novel liquid crystalline materials. researchgate.netresearchgate.net Although the five-membered triazole ring can deviate from the linear geometry often favored for mesophase formation, careful molecular design can compensate for this, leading to materials with stable smectic or nematic phases. researchgate.netresearchgate.net The inherent polarity and potential for hydrogen bonding endowed by the nitrogen atoms of the triazole ring can enhance intermolecular interactions, which are crucial for the formation of liquid crystalline states. cnrs.fr Research has shown that calamitic (rod-shaped) liquid crystals based on 1,2,3-triazole derivatives can exhibit a smectic C phase over a broad temperature range. tandfonline.comtandfonline.comtandfonline.com
Furthermore, supramolecular assemblies of 4-aryl-4H-1,2,4-triazole derivatives have demonstrated the ability to function as optical waveguides. rsc.orgnih.gov These ribbon-like structures, formed through organized molecular aggregation, can effectively propagate photoluminescence, channeling light along their length. This waveguiding behavior opens up possibilities for their use in photonic devices and sensors. The study of nonlinear optical (NLO) properties of 1,2,4-triazole derivatives has also gained attention, with some compounds showing significant first and second hyperpolarizabilities, indicating their potential for applications in optoelectronics and photonics. rgnpublications.comdntb.gov.uaresearchgate.netresearchgate.net
Integration into Energy-Related Materials (e.g., PEMFCs, Organic Photovoltaic Cells)
In the field of energy materials, 1,2,4-triazole derivatives have been identified as promising components for high-temperature proton exchange membrane fuel cells (PEMFCs). researchgate.netmdpi.com The triazole ring can act as a proton transport facilitator under anhydrous or low-humidity conditions, which is a significant advantage for operating fuel cells at temperatures above 100°C. gatech.eduacs.org At these temperatures, traditional water-dependent membranes like Nafion suffer from dehydration and loss of conductivity. mdpi.com
Derivatives of 1,2,4-triazole, when incorporated into polymer membranes, can improve proton conductivity through a "hopping" mechanism between the nitrogen atoms of the triazole rings. nih.gov Studies have shown that composite membranes containing 1H-1,2,4-triazole exhibit high thermal stability (up to 300–330 °C), enhanced mechanical strength, and impressive proton conductivity (up to 10⁻¹ S/cm) under anhydrous conditions. mdpi.com For example, 1,2,4-triazole has been used as an additive in the melt processing of polymer electrolyte membranes to aid proton conduction via the Grotthuss mechanism at high temperatures. mdpi.com However, it is noted that residual triazole can migrate and contaminate the catalyst layer, affecting cell performance, which necessitates careful post-treatment of the membranes. mdpi.comnih.govresearchgate.net
| Application Area | Derivative/Role | Mechanism/Function | Reported Benefit |
|---|---|---|---|
| High-Temperature PEMFCs | Proton Transport Facilitator in Polymer Membranes | Promotes anhydrous proton conduction via hopping mechanism. nih.gov | Enables high proton conductivity (>10⁻³ S/cm) at temperatures above 100°C. mdpi.com |
| High-Temperature PEMFCs | Additive in Melt-Blown Membranes | Aids proton conduction under high-temperature/anhydrous conditions. mdpi.com | Improves membrane processability and high-temperature performance. mdpi.com |
| Organic Photovoltaic Cells | Exciton (B1674681) Blocking Layer | Prevents exciton quenching at the anode interface. nii.ac.jp | Increases short-circuit current density (JSC). nii.ac.jp |
Data Storage and Supramolecular Chemistry Applications
The unique coordination chemistry of the 1,2,4-triazole ligand has led to its use in creating advanced materials with potential for data storage applications. Specifically, iron(II) coordination polymers constructed with N1,N2-bridging 1,2,4-triazole ligands are a well-studied class of spin-crossover (SCO) materials. northeastern.edunih.gov These materials can be switched between two different electronic spin states (low-spin and high-spin) by external stimuli such as temperature, light, or pressure. nih.govrsc.org This bistability is the fundamental property required for memory storage devices, where the two spin states can represent the "0" and "1" of a data bit. nih.gov The ability to synthesize these SCO materials as nanoparticles allows for their integration into smaller, faster electronic devices. nih.govrsc.org
In the broader field of supramolecular chemistry, the 1,2,4-triazole ring is a valuable building block due to its hydrogen bonding capabilities and its ability to participate in the self-assembly of complex architectures. nih.govdntb.gov.ua The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while C-H groups can act as donors, guiding the formation of ordered structures. dntb.gov.ua This has been leveraged to create macrocycles and other supramolecular receptors for molecular recognition. nih.gov The controlled self-association of 1,2,4-triazole derivatives into organized aggregates, such as the ribbon-like structures that function as optical waveguides, further highlights their importance in designing functional supramolecular systems. rsc.orgnih.gov
Role in Agrochemical Development
Derivatives of this compound are part of the broader class of triazole fungicides, which are critically important in modern agriculture for controlling a wide range of fungal diseases in crops. frontiersin.org The 1,2,4-triazole scaffold is a key pharmacophore present in many commercially successful fungicides. wikipedia.org The development of novel derivatives is driven by the need to overcome fungicide resistance and to create compounds with improved efficacy and broader spectrums of activity. chemmethod.comnih.gov
Fungicidal Mechanisms in Plant Disease Control (e.g., inhibition of fungal growth and development)
The primary mechanism of action for 1,2,4-triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). northeastern.edu This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Ergosterol is vital for maintaining the structural integrity and fluidity of the membrane, analogous to cholesterol in animal cells.
The fungicidal activity is initiated when a nitrogen atom (typically N4) of the triazole ring binds to the heme iron atom located at the active site of the CYP51 enzyme. northeastern.edu This coordination bond blocks the normal binding of the natural substrate, lanosterol, and prevents the oxidative demethylation at the 14α-position. The disruption of this key step in the biosynthetic pathway leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell. northeastern.edu This accumulation disrupts the proper packing of the acyl chains of phospholipids, altering membrane fluidity and the function of membrane-bound enzymes. Ultimately, this leads to the cessation of fungal growth and development, and eventually, cell death.
Research into novel 1,2,4-triazole derivatives containing carboxamide fragments, for example, has confirmed this mechanism through molecular docking studies, which show a strong affinity of these compounds for the CYP51 active site. northeastern.edu The efficacy of these compounds can be quantified by their EC₅₀ values, which represent the concentration required to inhibit fungal growth by 50%. For instance, certain novel derivatives have shown significantly lower EC₅₀ values against pathogens like Botrytis cinerea compared to established fungicides, indicating superior activity. northeastern.edu
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀ µg/mL) | Reference |
|---|---|---|---|---|
| Compound 6h | Botrytis cinerea | 13.095 | Mefentrifluconazole (39.516) | northeastern.edu |
| Compound 5j | Phytophthora capsici | 17.362 | Mefentrifluconazole (75.433) | northeastern.edu |
| 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | Colletotrichum sp. | N/A (Inhibition Zone: 5.10 mm) | Tebuconazole | nih.gov |
Potential as Herbicides and Insecticides
Derivatives of this compound have emerged as a significant area of research in the agrochemical field, demonstrating notable potential as both herbicides and insecticides. mdpi.com The 1,2,4-triazole ring is a key component in a variety of agricultural products, valued for its broad-spectrum biological activities. mdpi.comnih.gov Scientists have focused on synthesizing novel derivatives by modifying the core structure to enhance their efficacy and selectivity against various agricultural pests, including weeds and insects.
Herbicidal Activity
Research into new 1,2,4-triazole derivatives has yielded compounds with significant herbicidal properties. A study involving the synthesis of a series of 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl, and pyrimidine (B1678525) moieties revealed promising herbicidal candidates. ucc.edu.cobohrium.com The biological assays indicated that many of these compounds exhibited moderate to good herbicidal activities against both monocotyledons, such as Echinochloa crusgalli and Sorghum bicolor, and dicotyledons, including Raphanus sativus, Brassica campestris, Cucumis sativus, and Medicago sativa. bohrium.com
One particular compound, Ⅳ-8 (5-{1-[(4-methoxyphenyl) sulfonyl]-5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}-2-propylthio-6-(methylthio) pyrimidin-4-amine), demonstrated herbicidal activity superior to the commercial herbicide flumetsulam. ucc.edu.co This compound achieved 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. ucc.edu.cobohrium.com The herbicidal action of these triazolylpyrimidine compounds is linked to their ability to inhibit acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. bohrium.com
| Compound | Target Weed Species | Concentration (mg·L−1) | Inhibition (%) | Source |
|---|---|---|---|---|
| Ⅳ-8 | Brassica campestris | 100 | 100% | ucc.edu.cobohrium.com |
| Ⅳ-8 | Cucumis sativus | 100 | 100% | ucc.edu.cobohrium.com |
| Ⅳ-8 | Medicago sativa | 100 | 100% | ucc.edu.cobohrium.com |
Insecticidal Activity
In addition to their herbicidal effects, 1,2,4-triazole derivatives have been investigated for their insecticidal properties. The azole moiety is a structural feature in many biologically active compounds, and its incorporation into new molecular frameworks has led to the discovery of potent insecticides. umich.edu
One study focused on the synthesis and evaluation of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. nih.gov The bioassays showed that several of these compounds had significant insecticidal activity against brown planthoppers (Nilaparvata lugens) and black bean aphids (Aphis craccivora). nih.gov Specifically, compounds 4-1, 4-2, and 4-19 displayed high efficacy against Nilaparvata lugens at a concentration of 100 mg/L, with activity rates of 93.5%, 94.1%, and 95.5%, respectively. nih.gov Another study reported that certain disubstituted 1,2,4-triazole derivatives, namely compounds 3d, 3e, and 3g, showed insecticidal activity against the black bean aphid (Aphis rumicis). umich.edu
| Compound | Target Insect Species | Concentration (mg/L) | Activity (%) | Source |
|---|---|---|---|---|
| 4-1 | Nilaparvata lugens | 100 | 93.5% | nih.gov |
| 4-2 | Nilaparvata lugens | 100 | 94.1% | nih.gov |
| 4-19 | Nilaparvata lugens | 100 | 95.5% | nih.gov |
| 3d | Aphis rumicis | Not Specified | Active | umich.edu |
| 3e | Aphis rumicis | Not Specified | Active | umich.edu |
| 3g | Aphis rumicis | Not Specified | Active | umich.edu |
Emerging Research Directions and Future Outlook for 3 2 Fluorophenyl 4h 1,2,4 Triazole Chemistry
Development of Next-Generation Synthetic Methodologies
The quest for more efficient, sustainable, and versatile methods for the synthesis of 3-(2-fluorophenyl)-4H-1,2,4-triazole and its derivatives is a central theme in current research. While traditional methods have proven effective, next-generation synthetic methodologies are focusing on improving reaction conditions, expanding substrate scope, and enhancing regioselectivity.
One promising avenue is the refinement of catalytic systems . Copper- and palladium-catalyzed cross-coupling reactions are being increasingly employed for the direct arylation of the triazole ring, offering a powerful tool for the introduction of the 2-fluorophenyl group and other substituents with high precision. organic-chemistry.orgisres.orgfrontiersin.org Researchers are exploring novel ligands and reaction conditions to improve catalyst turnover numbers, reduce catalyst loading, and expand the tolerance of these reactions to a wider range of functional groups. For instance, the use of ionic liquids as solvents and catalysts is being investigated to facilitate greener and more efficient Suzuki cross-coupling reactions for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov
One-pot and multicomponent reactions are also gaining prominence as they offer significant advantages in terms of operational simplicity, time efficiency, and atom economy. nih.gov These strategies allow for the construction of the triazole core and the introduction of multiple substituents in a single synthetic operation, thereby streamlining the synthesis of complex molecules. A notable example is the three-component one-pot approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, which involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines. nih.gov
Furthermore, metal-free synthetic approaches are attracting considerable attention due to their environmental benefits and cost-effectiveness. isres.org Methods such as microwave-assisted synthesis and reactions utilizing recyclable reaction media like polyethylene (B3416737) glycol are being developed to minimize the use of hazardous reagents and solvents. organic-chemistry.org The I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source represents a metal-free approach to synthesizing trifluoromethyl-1,2,4-triazoles. isres.org
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Catalytic Cross-Coupling | Direct arylation of the triazole ring using transition metal catalysts (e.g., Pd, Cu). | High regioselectivity, broad substrate scope. | Catalyst cost and removal, sensitivity to reaction conditions. |
| One-Pot/Multicomponent Reactions | Concurrent formation of multiple bonds in a single reaction vessel. | Increased efficiency, reduced waste, operational simplicity. | Optimization of reaction conditions for multiple components. |
| Metal-Free Synthesis | Utilization of non-metallic reagents and catalysts. | Environmentally friendly, cost-effective. | May require harsher reaction conditions or have limited scope. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, improved yields. | Scalability can be a challenge. |
Exploration of Novel Molecular Targets and Mechanistic Pathways
While the biological activities of 1,2,4-triazoles are well-documented, a significant frontier of research lies in the identification of novel molecular targets and the elucidation of their mechanistic pathways. For derivatives of this compound, this exploration is crucial for the rational design of more potent and selective therapeutic agents.
In the realm of antifungal research , a primary molecular target for many triazole-based drugs is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov Future research will likely focus on understanding the specific interactions of this compound derivatives with this enzyme at a molecular level, potentially through X-ray crystallography and computational modeling, to design compounds with enhanced binding affinity and reduced off-target effects.
In the context of cancer therapy , 1,2,4-triazole (B32235) derivatives have been shown to inhibit various protein kinases, such as c-Met kinase, which are often dysregulated in cancer cells. nih.gov Molecular docking studies are being employed to predict the binding modes of these compounds within the active sites of target kinases, providing a basis for the design of more selective and potent inhibitors. nih.govnih.gov The exploration of other potential anticancer targets, such as tubulin, is also an active area of investigation. uobaghdad.edu.iq
Beyond these established areas, researchers are investigating the potential of this compound derivatives to modulate the activity of other enzymes, such as acetylcholinesterase and α-glucosidase, which are relevant to neurodegenerative diseases and diabetes, respectively. nih.govsemanticscholar.org The elucidation of the structure-activity relationships (SAR) for these interactions will be critical for the development of novel therapeutic agents with unique mechanisms of action.
| Therapeutic Area | Potential Molecular Target | Mechanism of Action |
|---|---|---|
| Antifungal | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption. |
| Anticancer | Protein kinases (e.g., c-Met) | Inhibition of signaling pathways involved in cell proliferation, survival, and angiogenesis. |
| Anticancer | Tubulin | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Inhibition of acetylcholine (B1216132) breakdown, enhancing cholinergic neurotransmission. |
| Diabetes | α-Glucosidase | Inhibition of carbohydrate digestion and glucose absorption. |
Interdisciplinary Applications and Expanding Research Frontiers
The versatility of the this compound scaffold extends beyond medicinal chemistry, with emerging applications in materials science and agrochemicals. These interdisciplinary frontiers represent exciting areas for future research and development.
In materials science , the unique electronic properties of the 1,2,4-triazole ring make it an attractive building block for the development of novel functional materials. Researchers are exploring the use of 1,2,4-triazole derivatives as corrosion inhibitors for various metals and alloys. nih.govresearchgate.netnih.govresearchgate.net The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The presence of the 2-fluorophenyl group can further enhance these properties through electronic effects and increased surface adsorption. Additionally, highly conjugated 4H-1,2,4-triazole derivatives are being investigated for their luminescent properties , with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com
In the field of agrochemicals , 1,2,4-triazole derivatives have a long history of use as fungicides and herbicides. rjptonline.org The development of new derivatives of this compound is focused on creating more potent and selective agents with improved environmental profiles. Research is also exploring the potential of these compounds as insecticides. The ability to fine-tune the biological activity through structural modifications makes this class of compounds a valuable platform for the discovery of next-generation crop protection agents.
The future outlook for this compound chemistry is bright, with ongoing innovations in synthetic methodologies, a deeper understanding of its biological mechanisms, and an expanding range of applications. As interdisciplinary collaborations continue to flourish, this versatile heterocyclic compound is poised to make significant contributions to medicine, materials science, and agriculture.
Q & A
Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
